molecular formula C11H11NO2 B11904808 1-(7-methoxy-1H-indol-2-yl)ethanone

1-(7-methoxy-1H-indol-2-yl)ethanone

Katalognummer: B11904808
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: FRFVBZWNQITZOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Methoxy-1H-indol-2-yl)ethanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(7-Methoxy-1H-indol-2-yl)ethanone can be synthesized through various methods, including the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions to form the indole ring . Another approach involves the cyclization of ortho-substituted anilines, followed by functionalization to introduce the methoxy and ethanone groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and acid concentration, are carefully controlled to maximize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-Methoxy-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(7-Methoxy-1H-indol-2-yl)ethanone has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(7-methoxy-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-(7-Methoxy-1H-indol-2-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different pharmacological properties, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

1-(7-methoxy-1H-indol-2-yl)ethanone

InChI

InChI=1S/C11H11NO2/c1-7(13)9-6-8-4-3-5-10(14-2)11(8)12-9/h3-6,12H,1-2H3

InChI-Schlüssel

FRFVBZWNQITZOM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(N1)C(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.